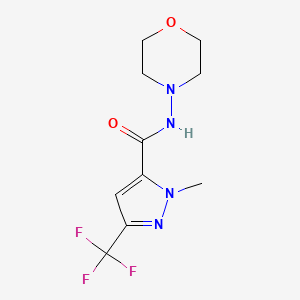
1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-N-(モルホリン-4-イル)-3-(トリフルオロメチル)-1H-ピラゾール-5-カルボキサミドは、化学式C11H13F3N4O2で表される合成有機化合物です。構造を分解してみましょう。
1-メチル: ピラゾール環に結合したメチル基(CH3)を表します。
N-(モルホリン-4-イル): ピラゾールの窒素に結合したモルホリン環(ヘテロ環状アミン)を表します。
3-(トリフルオロメチル): ピラゾール環の3位にトリフルオロメチル基(CF3)があることを示します。
1H-ピラゾール-5-カルボキサミド: コア構造は、5位にカルボキサミド基(CONH2)を持つピラゾール環で構成されています。
2. 製法
合成経路: この化合物には、いくつかの合成経路が存在します。一般的なアプローチの1つは、適切な条件下で3-(トリフルオロメチル)ピラゾール-5-カルボン酸とモルホリンを反応させることです。カルボン酸は、適切な前駆体の環化など、さまざまな方法で合成できます。
工業生産: 工業規模での生産の詳細については、企業秘密となっていますが、製薬会社は通常、効率、収率、安全性の観点から合成経路を最適化しています。連続フロープロセスとグリーンケミストリーの原則がますます採用されています。
3. 化学反応解析
1-メチル-N-(モルホリン-4-イル)-3-(トリフルオロメチル)-1H-ピラゾール-5-カルボキサミドは、さまざまな反応に関与します。
酸化: 酸化反応を起こし、N-オキシド誘導体の生成につながる可能性があります。
置換: モルホリンの窒素は、求核置換反応を受けやすいです。
還元: カルボキサミドのカルボニル基(C=O)の還元が起こる可能性があります。
一般的な試薬には、酸化剤(例:過酸化水素)、求核剤(例:アミン)、還元剤(例:水素化リチウムアルミニウム)などがあります。
4. 科学研究への応用
医薬品化学: 研究者は、その独特の構造と潜在的な生物活性により、薬物候補としての可能性を探っています。
農薬開発: トリフルオロメチル基は、殺虫特性を強化する可能性があります。
生化学的研究: 酵素、受容体、その他の生体分子との相互作用を調べています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This can result in the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of agrochemicals or other industrial products.
作用機序
この化合物の作用機序は、特定の標的(例:酵素、受容体)への結合、または代謝経路への干渉など、さまざまなメカニズムが考えられます。これらのメカニズムを解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
直接の類似体は見つかりませんでしたが、同様の官能基(例:ピラゾール、モルホリン)を持つ化合物は、比較のポイントとなる可能性があります。研究者は、特性を最適化するために、構造変化を検討することがよくあります。
類似化合物との比較
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the morpholino group.
N-Morpholino-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the nitrogen atom.
1-Methyl-N-morpholino-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group.
Uniqueness
1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of all three functional groups: the methyl group, the morpholino group, and the trifluoromethyl group. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H13F3N4O2 |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
2-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13F3N4O2/c1-16-7(6-8(14-16)10(11,12)13)9(18)15-17-2-4-19-5-3-17/h6H,2-5H2,1H3,(H,15,18) |
InChIキー |
OLWYESVJJVPNQV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















